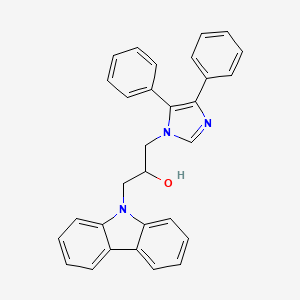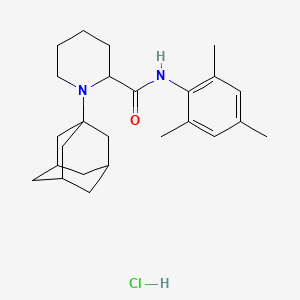
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as CDPI3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for scientific research studies. However, this compound also possesses certain limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the scientific research on 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol. One potential direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and inflammatory diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties.
Méthodes De Synthèse
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol can be synthesized using a multi-step synthetic route that involves the reaction of 4,5-diphenylimidazole with 9H-carbazole in the presence of a catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)33)19-32-21-31-29(22-11-3-1-4-12-22)30(32)23-13-5-2-6-14-23/h1-18,21,24,34H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXAMQHNOFGLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)

![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)


![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)
